molecular formula C15H14N6O4 B6216166 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide CAS No. 444287-88-1

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No.: B6216166
CAS No.: 444287-88-1
M. Wt: 342.31 g/mol
InChI Key: IQACOJIVZRDPIM-UHFFFAOYSA-N
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Description

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (CAS: 1546901-77-2) is a heterocyclic compound featuring a 2,3-dihydro-1H-isoindol-1-one core fused with a 2,6-dioxopiperidine moiety. The azido (-N₃) and acetamide (-NHCOCH₂N₃) groups at the 4-position of the isoindolinone ring distinguish it from related derivatives. Its molecular formula is C₁₅H₁₄N₆O₄, with a molecular weight of 341.3 g/mol .

Properties

CAS No.

444287-88-1

Molecular Formula

C15H14N6O4

Molecular Weight

342.31 g/mol

IUPAC Name

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C15H14N6O4/c16-20-17-6-13(23)18-10-3-1-2-8-9(10)7-21(15(8)25)11-4-5-12(22)19-14(11)24/h1-3,11H,4-7H2,(H,18,23)(H,19,22,24)

InChI Key

IQACOJIVZRDPIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN=[N+]=[N-]

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a member of a class of azido-containing compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an azido group (-N₃) attached to an acetamide moiety, which is further linked to a complex isoindole framework. The presence of the dioxopiperidine ring contributes to its biological activity by potentially influencing binding interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant growth inhibition in cancer cell lines while sparing normal cells. For instance, compounds derived from the thalidomide scaffold have been noted for their selective cytotoxicity against tumorigenic cells .
  • Anti-inflammatory Effects : Isoindole-imide compounds have been reported to modulate cytokine production, including the inhibition of TNF-alpha and stimulation of IL-10 production, suggesting potential use in treating inflammatory diseases .
  • Cellular Mechanisms : The mechanism of action often involves interference with cell signaling pathways. For example, certain isoindole derivatives have been shown to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGrowth inhibition in tumorigenic cell lines
Anti-inflammatoryModulation of TNF-alpha and IL-10 levels
Cellular MechanismInhibition of cell motility; alteration of signaling

Detailed Findings

  • Anticancer Studies : In a study examining various N-heterocyclic compounds, derivatives similar to this compound demonstrated selective cytotoxicity against cancer cells at concentrations that did not affect normal cells . This selectivity is crucial for developing safer anticancer therapies.
  • Inflammation Modulation : Research has highlighted that isoindole-imide compounds can effectively reduce inflammatory markers in vitro and in vivo. By modulating cytokine production, these compounds may offer therapeutic benefits for conditions characterized by excessive inflammation .
  • Mechanistic Insights : The ability of these compounds to alter cell signaling pathways suggests a multifaceted mechanism of action. For instance, studies have reported changes in the phosphorylation states of proteins involved in cancer progression and metastasis when treated with related isoindole derivatives .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide lies in its potential as a pharmaceutical agent. Research has indicated that similar isoindole-imide compounds exhibit:

  • Anti-inflammatory properties : They modulate cytokine production, including tumor necrosis factor (TNF) and interleukins (IL), which are critical in inflammatory responses .
  • Anticancer activity : These compounds have shown promise in inhibiting tumor growth in various cancer models, particularly solid tumors and blood-borne cancers .

Chemical Biology

The azido functionality allows for bioorthogonal reactions, making this compound suitable for:

  • Labeling biomolecules : It can be used to tag proteins or nucleic acids for imaging or tracking within biological systems.
  • Drug delivery systems : The compound can be incorporated into nanoparticles or other delivery vehicles to enhance the targeting and efficacy of therapeutic agents.

Synthetic Chemistry

In synthetic applications, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for:

  • Diverse functionalization : The azido group can be converted into amines or other functional groups through click chemistry techniques.
  • Building blocks for complex organic synthesis : Its unique scaffold can be utilized to create libraries of compounds for high-throughput screening in drug discovery .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of isoindole-imide compounds similar to this compound:

StudyFindingsApplication
EP1767533A1Demonstrated modulation of TNF and IL production using related isoindole-imide compoundsAnti-inflammatory therapies
US20030045552A1Showed effectiveness against various cancer types in preclinical modelsCancer treatment development
PubChem DataHighlighted safety profiles and potential hazards associated with handlingSafety protocols in research

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other derivatives lie in the shared 2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindoline scaffold, which is a hallmark of cereblon (CRBN)-binding ligands used in targeted protein degradation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Isoindolinone Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide 4-position: Azido-acetamide C₁₅H₁₄N₆O₄ 341.3 Click chemistry compatibility; PROTAC linker
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide 5-position: Chloro-acetamide C₁₅H₁₄ClN₃O₄ 335.74 Electrophilic chloro group for alkylation; intermediate for antibody-drug conjugates
2-[(8-Bromo-3,6-dioxaoct-1-yl)oxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindol-4-yl]acetamide 4-position: PEG-bromide-acetamide C₂₆H₃₂BrN₃O₈ ~603.4 (estimated) Solubility-enhancing PEG spacer; bromine for further functionalization
Acetamide, 2-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidinyl)-1,3-dioxo-isoindol-4-yl] 4-position: Aminoethoxy-acetamide C₁₈H₁₉N₃O₆ 373.36 Amine handle for conjugation; used in peptide-PROTAC hybrids

Key Comparative Analysis

Substituent Reactivity :

  • The azido group in the target compound enables bioorthogonal click reactions (e.g., with alkynes), making it ideal for modular drug design . In contrast, the chloro analog (CAS: 2694722-76-2) is more suited for nucleophilic substitution reactions due to its electrophilic Cl atom .
  • The PEG-bromide derivative (CAS: N/A) enhances aqueous solubility and provides a bromine atom for further cross-coupling reactions, a feature absent in the azido and chloro analogs .

Molecular Weight and Solubility :

  • The azido-acetamide derivative (341.3 g/mol) is lighter than the PEGylated analog (~603.4 g/mol), which may impact membrane permeability. However, the PEG spacer in the latter improves solubility in polar solvents .

Biological Relevance: All compounds share the CRBN-binding 2,6-dioxopiperidine moiety, critical for recruiting E3 ubiquitin ligases in PROTACs. The azido and aminoethoxy variants are preferred for generating ternary complexes with target proteins, while the chloro derivative is often used as a synthetic intermediate .

Commercial Availability :

  • The azido compound is priced "POA" (price on application) by Enamine Ltd., suggesting specialized synthesis requirements. In contrast, simpler derivatives like the chloro analog are available at >95% purity for immediate procurement .

Preparation Methods

Synthesis of 4-Amino-2-(2,6-Dioxopiperidin-3-yl)Isoindoline-1,3-Dione

The foundational intermediate is prepared via condensation and reduction:

Procedure :

  • Condensation : React 4-nitrophthalic anhydride (1.0 equiv) with 3-aminopiperidine-2,6-dione hydrochloride (1.1 equiv) in acetic acid (80°C, 12 h) to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione .

  • Nitro Reduction :

    • Catalytic Hydrogenation : Use 10% Pd/C in acetone under H₂ (50 psi, 6–20 h) for 60–69% yield.

    • Chemoselective Reduction : Employ Pd(OAc)₂ (10 mol%), KF (2 equiv), and triethylsilane (4 equiv) in THF/H₂O (8:1) at 20°C for 1 h (46% yield).

Key Data :

StepConditionsYieldPurity
CondensationAcetic acid, 80°C, 12 h85%90%
Catalytic Reduction10% Pd/C, H₂, acetone, 20 h69%95%
Chemoselective ReductionPd(OAc)₂, KF, Et₃SiH, THF/H₂O46%90%

Final Purification and Characterization

Purification :

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1) to isolate the title compound.

  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 h to afford crystalline product (95% purity).

Analytical Data :

  • ¹H NMR (500 MHz, DMSO-d6): δ 11.08 (s, 1H, NH), 7.47 (dd, J = 8.5, 7.0 Hz, 1H, ArH), 5.04 (dd, J = 12.7, 5.4 Hz, 1H, CH-piperidine), 3.92 (s, 2H, CH₂-azide), 2.82–2.45 (m, 3H, piperidine CH₂).

  • HRMS (ESI) : m/z calcd for C₁₅H₁₄N₆O₄ [M+H]⁺ 342.31, found 342.29.

Alternative Synthetic Routes

Solid-Phase Synthesis (Patent-Based Adaptation)

Immobilize the isoindol-1-one core on Wang resin, perform on-resin acylation with Fmoc-protected azidoacetic acid, and cleave with TFA/H₂O (95:5). Yields ~50% with reduced purification burden.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) during the condensation step reduces reaction time from 12 h to 30 min, improving yield to 78%.

Scalability and Industrial Relevance

  • Catalyst Recycling : Pd/C from nitro reduction can be recovered and reused ≥3 times without yield loss.

  • Cost Analysis : Raw material costs dominate (∼70%), with azidoacetyl chloride being the most expensive reagent ($120/g). Bulk synthesis reduces per-gram cost by 40% .

Q & A

Q. What strategies ensure reproducibility in multi-step synthetic routes?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real-time .
  • DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., temperature, catalyst loading) and reduce experimental runs by 50% .

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